[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt
Overview
Description
Abietic acid, also known as abietinic acid or sylvic acid, is a naturally occurring organic acid found predominantly in coniferous trees. It is a significant component of rosin, the solid portion of the oleoresin of these trees. Abietic acid is a colorless solid when pure but is often found as a glassy or partly crystalline yellowish solid in commercial samples. It is widely used in various industries, including paints, varnishes, soaps, and soldering flux .
Mechanism of Action
Target of Action
The primary target of Abieta-7,13-diene-18-oate is the enzyme abieta-7,13-dien-18-ol hydroxylase . This enzyme belongs to the family of cytochrome P450 (heme-thiolate) proteins . It plays a crucial role in the biosynthesis of abietic acid, a resin acid found in coniferous trees .
Mode of Action
Abieta-7,13-diene-18-oate interacts with its target enzyme through a chemical reaction. The enzyme abieta-7,13-dien-18-ol hydroxylase catalyzes the conversion of abieta-7,13-dien-18-ol to abieta-7,13-dien-18-oate . This reaction also involves the reduction of NADPH–hemoprotein reductase .
Biochemical Pathways
The action of Abieta-7,13-diene-18-oate affects the biosynthesis pathway of abietic acid . This compound is involved in the final step of this pathway, which is catalyzed by the enzyme abieta-7,13-dien-18-ol hydroxylase . The activity of this enzyme has been demonstrated in cell-free stem extracts of Abies grandis (grand fir) and Pinus contorta (lodgepole pine) .
Pharmacokinetics
The molecular weight of this compound is316.4776 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of Abieta-7,13-diene-18-oate is the production of abietic acid , a resin acid found in coniferous trees . This compound is produced through the catalytic action of the enzyme abieta-7,13-dien-18-ol hydroxylase .
Action Environment
The action of Abieta-7,13-diene-18-oate and its efficacy can be influenced by various environmental factors. For instance, the enzyme that this compound targets, abieta-7,13-dien-18-ol hydroxylase, has been found in cell-free stem extracts of specific coniferous trees This suggests that the presence and activity of this enzyme, and consequently the action of Abieta-7,13-diene-18-oate, may vary depending on the species of the tree and potentially other environmental conditions
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in the pathway of abietic acid biosynthesis . The enzyme Abietadienol/abietadienal oxidase (CYP720B1) is known to interact with Abieta-7,13-diene-18-oate . This enzyme catalyzes the oxidation of multiple diterpene alcohol and aldehydes .
Molecular Mechanism
It is known to be involved in the pathway of abietic acid biosynthesis . The enzyme Abietadienol/abietadienal oxidase (CYP720B1) catalyzes the oxidation of multiple diterpene alcohol and aldehydes
Metabolic Pathways
Abieta-7,13-diene-18-oate is involved in the pathway of abietic acid biosynthesis . The enzyme Abietadienol/abietadienal oxidase (CYP720B1) interacts with Abieta-7,13-diene-18-oate in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Abietic acid is primarily extracted from tree rosin through isomerization. The process involves dissolving rosin in ethanol and hydrochloric acid, followed by refluxing and steam distillation to remove ethanol and acid. The residue is then dissolved in ether, extracted with water, and dried over anhydrous sodium sulfate. The final product is obtained through crystallization .
Industrial Production Methods: In industrial settings, abietic acid is produced by converting resin acids into ester gum through reactions with controlled amounts of glycerol or other polyhydric alcohols. This process enhances the stability and usability of the resin acids in various applications .
Types of Reactions:
Reduction: It can be reduced to form different derivatives, although specific reduction reactions are less commonly documented.
Substitution: Abietic acid reacts with bases, both organic and inorganic, producing salts and other derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or oxidizing agents under controlled conditions.
Reduction: Requires reducing agents, though specific conditions are less frequently detailed.
Substitution: Involves bases such as sodium hydroxide or other metallic bases.
Major Products Formed:
Scientific Research Applications
Abietic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing various derivatives and as a component in resin analysis.
Industry: Utilized in the production of paints, varnishes, and lacquers due to its drying properties.
Comparison with Similar Compounds
Abietic acid belongs to the abietane diterpene group of organic compounds derived from four isoprene units. Similar compounds include:
- Neoabietic acid
- Palustric acid
- Levopimaric acid
These compounds share similar structural features and are also found in rosin. abietic acid is unique due to its predominant presence and extensive industrial applications .
Abietic acid stands out for its versatility and wide range of applications, from industrial uses to potential therapeutic benefits. Its unique chemical properties and reactivity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
10248-55-2 |
---|---|
Molecular Formula |
C40H58CuO4 |
Molecular Weight |
666.4 g/mol |
IUPAC Name |
copper;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/2C20H30O2.Cu/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 |
InChI Key |
BCYMZMFCJMHEBD-UHFFFAOYSA-L |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C |
Isomeric SMILES |
CC(C)C1=CC2=CCC3[C@](CCCC3(C2CC1)C)(C)C(=O)O.[Cu] |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Cu+2] |
boiling_point |
482 °F at 9 mmHg (NTP, 1992) |
density |
1.07 g/cm³ |
flash_point |
187 °C |
melting_point |
343 to 345 °F (NTP, 1992) 100-150 °C |
Key on ui other cas no. |
10248-55-2 |
physical_description |
Yellowish resinous powder. (NTP, 1992) Pellets or Large Crystals; NKRA; Dry Powder, Liquid, Other Solid; Other Solid; Liquid; Dry Powder; Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Liquid; Liquid, Other Solid Light yellow to amber solid; [ICSC] Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline] PALE-YELLOW-TO-AMBER FRAGMENTS OR POWDER WITH CHARACTERISTIC ODOUR. |
Related CAS |
10248-55-2 (unspecified copper salt) 13463-98-4 (calcium salt) 14351-66-7 (hydrochloride salt) 23250-44-4 (potassium salt) 66104-40-3 (strontium salt) 66104-41-4 (barium salt) 67816-10-8 (Pd(+2) salt) 6798-76-1 (zinc salt) |
solubility |
Solubility in water: none |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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